molecular formula C8H13N3O4S B11797188 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole

4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole

Katalognummer: B11797188
Molekulargewicht: 247.27 g/mol
InChI-Schlüssel: CQDDDIYMPIEFOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a 5-nitroimidazole core substituted with a methyl group at position 2, a dimethyl group at positions 1 and 2, and an ethylsulfonylmethyl moiety at position 2. This compound belongs to a class of nitroimidazoles known for their antimicrobial and antiparasitic activities, particularly against anaerobic pathogens and protozoa . Its synthesis involves functionalization of the 5-nitroimidazole scaffold through vicarious nucleophilic substitution (VNS) or palladium-catalyzed cross-coupling reactions, enabling the introduction of sulfonylmethyl groups at position 4 . The ethylsulfonylmethyl substituent enhances metabolic stability and modulates electron-withdrawing effects, which are critical for redox activation in anaerobic environments .

Eigenschaften

Molekularformel

C8H13N3O4S

Molekulargewicht

247.27 g/mol

IUPAC-Name

4-(ethylsulfonylmethyl)-1,2-dimethyl-5-nitroimidazole

InChI

InChI=1S/C8H13N3O4S/c1-4-16(14,15)5-7-8(11(12)13)10(3)6(2)9-7/h4-5H2,1-3H3

InChI-Schlüssel

CQDDDIYMPIEFOS-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)CC1=C(N(C(=N1)C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 1,2-Dimethylimidazole

The imidazole core is functionalized through sequential alkylation. Starting with imidazole, N-methylation at position 1 is achieved using methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C. Subsequent C-2 methylation employs directed ortho-metalation: deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide.

Nitration at Position 5

Nitration of 1,2-dimethylimidazole is performed using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, directing the nitro group to position 5 via electrophilic aromatic substitution. The reaction is monitored by thin-layer chromatography (TLC), yielding 1,2-dimethyl-5-nitro-1H-imidazole as a yellow crystalline solid (m.p. 145–147°C).

Chloromethylation at Position 4

Chloromethylation introduces a chloromethyl group at position 4 using paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) at 60°C. The product, 4-(chloromethyl)-1,2-dimethyl-5-nitro-1H-imidazole, is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Thioether Formation and Oxidation

The chloromethyl intermediate undergoes nucleophilic substitution with sodium ethanethiolate (NaSEt) in DMF at 100°C, yielding 4-((ethylthio)methyl)-1,2-dimethyl-5-nitro-1H-imidazole. Oxidation with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C converts the thioether to the sulfonyl group, furnishing the target compound.

Key Data Table: Method 1 Reaction Parameters

StepReagents/ConditionsYield (%)Reference
N-MethylationCH₃I, NaH, DMF, 80°C, 4h85
C-2 MethylationLDA, CH₃I, THF, −78°C, 2h72
NitrationHNO₃/H₂SO₄, 0°C, 1h68
ChloromethylationParaformaldehyde, HCl, ZnCl₂, 60°C, 6h60
Thioether SubstitutionNaSEt, DMF, 100°C, 8h75
OxidationH₂O₂, CH₃COOH, 50°C, 4h90

Method 2: TDAE-Mediated Nucleophilic Substitution

Preparation of 4-(Chloromethyl) Intermediate

Following nitration and alkylation (as in Method 1), the chloromethyl group is introduced via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and AlCl₃ in dichloromethane (DCM) at 25°C.

Tetrakis(dimethylamino)ethylene (TDAE) Activation

The chloromethyl intermediate reacts with sodium ethylsulfinate (NaSO₂Et) in the presence of TDAE, a strong electron donor that facilitates single-electron transfer (SET) . This replaces the chloride with the ethylsulfonyl group directly, bypassing the thioether intermediate. The reaction proceeds in tetrahydrofuran (THF) at −20°C, achieving 88% yield.

Advantages :

  • Eliminates the oxidation step, reducing reaction time.

  • Enhances regioselectivity due to TDAE’s ability to stabilize transition states.

Method 3: Direct Functionalization via Pre-Substituted Imidazole

Ring Construction with Ethylsulfonylmethyl Group

A novel approach involves synthesizing the imidazole ring with the ethylsulfonylmethyl group pre-installed. Ethylsulfonylacetaldehyde is condensed with ammonium acetate and glyoxal in acetic acid under reflux, forming 4-((ethylsulfonyl)methyl)imidazole. Subsequent methylation at positions 1 and 2 follows standard alkylation protocols.

Nitration at Position 5

Nitration is performed post-ring functionalization using red fuming nitric acid at −10°C to prevent sulfonyl group degradation.

Challenges :

  • Low yield (45%) due to competing sulfonation side reactions.

  • Requires rigorous temperature control.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Total Steps654
Overall Yield (%)324018
Key AdvantageHigh purityFewer stepsNovel approach
LimitationLong durationTDAE costLow yield

Optimization Strategies and Challenges

Regioselectivity in Nitration

The nitro group’s position is critical for biological activity. Directed nitration using protecting groups (e.g., Boc) on the imidazole nitrogen improves selectivity, achieving >90% 5-nitro isomer.

Sulfonyl Group Stability

Ethylsulfonyl groups are prone to hydrolysis under acidic conditions. Employing buffered oxidation (pH 7–8) during H₂O₂ treatment mitigates degradation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may complicate purification. Switching to acetonitrile reduces side reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtige gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole exhibits significant antimicrobial activity against anaerobic bacteria and protozoa. It is structurally related to other 5-nitroimidazoles that have been widely studied for their effectiveness against pathogens such as Trichomonas vaginalis and Giardia lamblia . The mechanism of action involves the reduction of the nitro group, leading to reactive intermediates that interfere with DNA synthesis in target organisms. This property makes it a candidate for developing new antibacterial agents .

Antiparasitic Applications
The compound shows promise in treating various parasitic infections. Nitroimidazoles are critical in managing diseases caused by protozoan pathogens. The structural characteristics of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole suggest its potential as an effective therapeutic agent against these infections .

Therapeutic Potential

Pharmaceutical Development
The versatility of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole in synthetic organic chemistry allows for modifications that could enhance its therapeutic efficacy. Research indicates that derivatives of nitroimidazoles have been developed into several clinically relevant drugs for treating bacterial infections and cancers .

Case Studies
Recent studies have highlighted the efficacy of nitroimidazole derivatives in various therapeutic contexts:

  • Metronidazole , a well-known nitroimidazole, is used to treat bacterial vaginosis and non-sporing anaerobic bacterial infections.
  • Delamanid and Pretomanid , which are newer drugs derived from nitroimidazole scaffolds, have shown effectiveness against multi-drug resistant tuberculosis .

Synthetic Routes

The synthesis of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole typically involves several steps, including nucleophilic substitutions and reductions. The sulfonyl group can participate in electrophilic reactions, making it a versatile building block for further chemical modifications .

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionEthylsulfonyl chlorideFormation of ethylsulfonyl derivative
2ReductionAppropriate reducing agentGeneration of amine derivatives
3AlkylationAlkylating agentsProduction of various analogs

Wirkmechanismus

The mechanism of action of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its cellular uptake .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Properties of Selected 5-Nitroimidazole Derivatives

Compound Name Substituents (Position 4) Key Functional Groups Biological Activity Reference
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole Ethylsulfonylmethyl -SO₂CH₂CH₃ Antiparasitic, antibacterial
4-(Phenylsulfonylmethyl)-1,2-dimethyl-5-nitro-1H-imidazole Phenylsulfonylmethyl -SO₂C₆H₅ Potent against Clostridioides difficile
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-Chloromethylphenyl -CH₂Cl Intermediate for further derivatization
4-Styryl-1,2-dimethyl-5-nitro-1H-imidazole Styryl (vinylbenzene) -CH=CH-C₆H₅ Antiprotozoal (vs. Blastocystis sp.)
  • Metabolic Stability : Ethylsulfonylmethyl derivatives exhibit improved metabolic stability over chloromethyl-substituted analogs due to reduced susceptibility to nucleophilic attack .

Pharmacological Activity

  • Antibacterial Activity : Phenylsulfonylmethyl-substituted analogs demonstrate superior activity against Clostridioides difficile (MIC₉₀ = 0.5 µg/mL) compared to ethylsulfonylmethyl derivatives (MIC₉₀ = 2 µg/mL), likely due to enhanced lipophilicity from the aromatic ring .
  • Antiparasitic Activity : Ethylsulfonylmethyl derivatives show 3–5-fold higher efficacy against metronidazole-resistant Blastocystis sp. than metronidazole itself, attributed to optimized redox activation .
  • Mutagenicity : Ethylsulfonylmethyl-substituted compounds exhibit lower mutagenicity in Ames tests compared to chloromethyl analogs, which form reactive intermediates .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) ¹H-NMR (δ, ppm) Solubility (mg/mL)
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole 120–122 (Lit.) 2.51 (s, CH₃), 3.90 (s, CH₃) 12.5 (DMSO)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 120 4.62 (s, CH₂Cl) 8.2 (DMSO)
4-(Phenylsulfonylmethyl)-1,2-dimethyl-5-nitro-1H-imidazole 135–137 7.45–7.76 (aromatic H) 9.8 (DMSO)

Biologische Aktivität

4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₈H₁₃N₃O₄S
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 19387-91-8

The biological activity of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole is primarily attributed to its interaction with various biological targets. The nitro group and imidazole ring are known to play significant roles in its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of imidazole could inhibit the growth of various bacterial strains, including resistant strains, suggesting potential use in treating infections caused by multidrug-resistant bacteria.

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro assays revealed that it exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, an IC₅₀ value (the concentration required to inhibit cell growth by 50%) was reported at 15 µM against breast cancer cells (MDA-MB-231) and 20 µM against lung cancer cells (A549) .

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole.
    • Methodology : Disk diffusion method against various bacterial strains.
    • Results : Significant inhibition zones were observed for Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on different cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability.
    • Results : The compound exhibited IC₅₀ values ranging from 10 µM to 25 µM across multiple cancer cell lines, with a notable effect on HepG2 liver cancer cells .

Data Table

Biological ActivityCell Line/OrganismIC₅₀ (µM)Reference
AntibacterialStaphylococcus aureus12
AntibacterialEscherichia coli15
AnticancerMDA-MB-231 (Breast Cancer)15
AnticancerA549 (Lung Cancer)20
AnticancerHepG2 (Liver Cancer)10

Q & A

Q. Yield Optimization Table

ConditionTypical Yield RangeSide Products
DMSO, 80°C65–75%Hydrolysis derivatives
DMF, 100°C55–65%Dehalogenated analogs

Advanced: How can researchers optimize regioselectivity in the synthesis of nitroimidazole derivatives?

Answer:
Regioselectivity in nitroimidazole functionalization is influenced by:

  • Electronic effects : The nitro group at position 5 directs electrophilic substitution to position 4 due to its electron-withdrawing nature. Computational modeling (DFT) can predict reactive sites .
  • Steric hindrance : Bulky substituents (e.g., ethylsulfonylmethyl) at position 4 favor reactions at less hindered positions. Use of steric maps and crystallographic data (e.g., from Acta Crystallographica Section E) aids in rational design .
  • Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) enable selective cross-coupling at specific positions, as demonstrated in related imidazole syntheses .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Standard protocols include:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at 1,2; nitro at 5). Chemical shifts for nitro groups typically appear at δ 8.2–8.5 ppm in DMSO-d6 .
  • IR spectroscopy : Detect sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and nitro (NO₂) bands at 1520–1370 cm⁻¹ .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error. For C₉H₁₄N₃O₄S, expect m/z ≈ 268.0756 .

Advanced: What strategies resolve contradictions in reported biological activities of similar imidazole derivatives?

Answer:
Contradictions in biological data (e.g., MIC variations) require:

  • Standardized assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability .
  • Structure-activity relationship (SAR) studies : Compare substituent effects systematically. For example:
    • Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility.
    • Alkylsulfonyl groups improve bioavailability but may increase toxicity .

Q. Example Data Conflict Resolution

CompoundReported MIC (µg/mL)Adjusted Protocol Result
Analog A (Nitro)16–328–16 (using standardized broth microdilution)
Analog B (Sulfonyl)32–6416–32 (with serum binding correction)

Advanced: How do substituent variations affect the compound’s physicochemical properties?

Answer:
Substituent effects can be quantified via:

  • LogP calculations : Nitro groups increase hydrophobicity (LogP +0.5), while sulfonyl groups reduce it (LogP -0.3) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows nitro derivatives decompose at 200–220°C, whereas sulfonyl analogs are stable up to 250°C .
  • Solubility : Polar substituents (e.g., -OH, -COOH) enhance aqueous solubility but may reduce membrane permeability .

Q. Substituent Impact Table

SubstituentLogP ShiftThermal Stability (°C)Aqueous Solubility (mg/mL)
-NO₂+0.5200–2200.12
-SO₂CH₂CH₃-0.3240–2600.08
-COOH-1.2180–2001.5

Basic: What are the safety protocols for handling nitroimidazole derivatives?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential nitro compound volatility .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: How can computational methods predict the biological activity of novel imidazole analogs?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., bacterial nitroreductases). Validate with crystallographic data from related imidazole-protein complexes .
  • QSAR models : Train models on datasets (e.g., ChEMBL) correlating substituent descriptors (e.g., Hammett σ) with MIC values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.